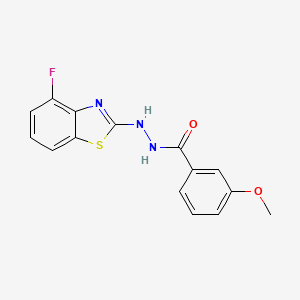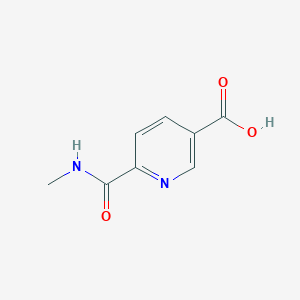![molecular formula C18H15ClN4O2 B2737291 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea CAS No. 1021050-96-3](/img/structure/B2737291.png)
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea, also known as CP-690,550, is a small molecule inhibitor that is used in scientific research. It was initially developed as a drug for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis, but it is now primarily used as a research tool.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors. For example, the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel corrosion in HCl solutions was studied using various electrochemical and surface analysis techniques. These compounds demonstrated efficient corrosion inhibition, attributed to the strong adsorption of the molecules on the steel surface, forming a protective layer (Mistry et al., 2011).
Antimicrobial Activities
Some urea derivatives have been synthesized and evaluated for their antimicrobial activities. The study aimed to explore the potential of these compounds as antimicrobial agents, providing a foundation for future research into their applications in combating microbial resistance (Patel & Shaikh, 2011).
Pesticide Degradation
Research on the photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental fate of these compounds. Understanding their degradation pathways is crucial for assessing environmental risk and developing strategies for mitigating pollution (Gatidou & Iatrou, 2011).
Nonlinear Optical Properties
Urea derivatives have been investigated for their nonlinear optical properties. For instance, studies on bis-chalcone derivatives doped in polymer matrices revealed their potential for optical limiting applications, highlighting their significance in developing optical devices and materials with advanced functionalities (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-17-10-9-16(22-23-17)12-5-7-14(8-6-12)20-18(24)21-15-4-2-3-13(19)11-15/h2-11H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIQOWAJXSCFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)
![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)
![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)

![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)
![Ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)
![3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2737224.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)

![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)